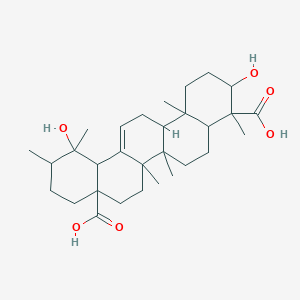
ilexgeninA
Description
Ilexgenin A is a pentacyclic triterpenoid compound isolated from the dried roots of Ilex pubescens (commonly known as Mao Dong Qing) . Its chemical structure is characterized by a oleanane-type skeleton with hydroxyl and carbonyl groups at specific positions (e.g., C-3, C-16, C-24, and C-28) . The compound has a CAS registry number of 108524-94-3 and exhibits a specific optical rotation of $[α]_D -0.19°$ (pyridine) . Key spectral data, including $^1$H-NMR and $^{13}$C-NMR signals, confirm its structural identity, such as resonances at δ 6.38 (1H, s) and δ 180.4 (C-24) .
Properties
IUPAC Name |
3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEGOKVPCRANSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Bioactive Comparison of Ilexgenin A and Related Compounds
Key Observations :
- Glycosylation Impact : The presence of sugar moieties (e.g., glucose, xylose) in saponins like ilexsaponins enhances solubility and bioavailability compared to the aglycone ilexgenin A . For instance, ilexsaponin A1 demonstrates stronger hepatoprotective effects due to its glycosidic bonds facilitating membrane interaction .
- Bioactivity Variance : Ilexgenin A’s anti-inflammatory activity is attributed to its free hydroxyl groups, while glycosylated derivatives like ilexsaponin B1 show enhanced neuroprotective effects via blood-brain barrier penetration .
Comparison with Non-Ilex Triterpenoids
Ilexgenin A differs from widely studied triterpenoids such as oleanolic acid and ursolic acid in:
- Skeletal Modifications: Ilexgenin A has a unique oleanane skeleton with a hydroxyl group at C-19, absent in oleanolic acid .
- Functional Groups : The carbonyl group at C-24 in ilexgenin A contrasts with the carboxyl group at C-28 in ursolic acid, leading to divergent interactions with biological targets .
Table 2. Functional Group and Activity Comparison
Mechanistic Insights :
- Ilexgenin A’s C-24 carbonyl group may inhibit NF-κB signaling more effectively than oleanolic acid’s carboxyl group, explaining its superior anti-inflammatory potency .
- Ursolic acid’s anticancer effects are linked to apoptosis induction, whereas ilexgenin A modulates lipid peroxidation pathways .
Research Findings and Discrepancies
- Isolation Challenges : Ilexgenin A’s low abundance in plant extracts necessitates advanced purification techniques, such as high-speed countercurrent chromatography (HSCCC), as described in Ilex root studies .
- Contradictory Bioactivity Data : Some studies report ilexgenin A as a weak antioxidant compared to its saponin derivatives , while others highlight its direct ROS-scavenging capacity . These discrepancies may arise from differences in assay conditions or compound stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


